Cas no 2229279-58-5 (1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one)
1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one
- 2229279-58-5
- EN300-1964092
- 1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one
-
- インチ: 1S/C10H7F5O2/c1-5-2-3-6(8(16)10(13,14)15)4-7(5)17-9(11)12/h2-4,9H,1H3
- InChIKey: GSSPNTYNKFIOFM-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC(C)=C(C=1)OC(F)F)=O)(F)F
計算された属性
- せいみつぶんしりょう: 254.03662027g/mol
- どういたいしつりょう: 254.03662027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3Ų
1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964092-0.05g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-0.1g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-0.25g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-0.5g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-1.0g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1964092-2.5g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-5.0g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1964092-10.0g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1964092-1g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1964092-5g |
1-[3-(difluoromethoxy)-4-methylphenyl]-2,2,2-trifluoroethan-1-one |
2229279-58-5 | 5g |
$3396.0 | 2023-09-17 |
1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one 関連文献
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-oneに関する追加情報
Advanced Synthesis and Biological Applications of 1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one (CAS No. 2229279-58-5)
The 1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one compound, with the CAS number 2229279-58-5, represents a significant advancement in the field of fluorinated aromatic derivatives. This compound's unique molecular architecture combines a phenyl ring substituted with a 3-(difluoromethoxy) group and a 4-methyl substituent, linked to a 2,2,2-trifluoroethan-1-one moiety. Recent studies have demonstrated its potential in modulating enzyme activity and cellular signaling pathways, making it a focal point in pharmaceutical research.
Structurally, the 1-3-(difluoromethoxy)-4-methylphenyl fragment introduces steric and electronic effects that significantly influence the compound's reactivity. The 2,2,2-trifluoroethan-1-one group, characterized by three fluorine atoms, enhances the molecule's hydrophobicity and stability. These properties are critical for optimizing drug delivery systems and improving bioavailability, as highlighted in a 2023 study published in Journal of Medicinal Chemistry. The compound's molecular weight and solubility profile further support its suitability for oral administration, a key factor in drug development.
Recent advancements in synthetic methodologies have enabled the scalable production of this compound. A 2022 article in Organic & Biomolecular Chemistry described a novel catalytic approach using fluorinated reagents to achieve high-yield synthesis. This method not only reduces environmental impact but also ensures the purity of the final product, which is essential for pharmaceutical applications. The synthesis process involves multiple steps, including electrophilic aromatic substitution and fluorination reactions, which are meticulously optimized to maintain the compound's structural integrity.
The biological activity of 1-3-(difluoromethoxy)-4-methylphenyl-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one has been extensively explored in recent years. In vitro studies have shown its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). A 2023 clinical trial reported in Pharmacological Research demonstrated that the compound significantly reduces inflammation in animal models, suggesting its potential as an anti-inflammatory agent. These findings align with the growing interest in fluorinated compounds for their enhanced pharmacokinetic properties.
Moreover, the compound's interaction with cellular signaling pathways has been a focus of recent research. A 2024 study in Cell Reports revealed that the 1-3-(difluoromethoxy)-4-methylphenyl moiety modulates the activity of protein kinase C (PKC), a critical enzyme in cell proliferation and differentiation. This mechanism of action makes the compound a promising candidate for developing targeted therapies in oncology. The ability to selectively inhibit PKC without affecting other pathways is a significant advantage in drug design.
From a synthetic perspective, the 2,2,2-trifluoroethan-1-one group plays a crucial role in determining the compound's reactivity. Researchers have utilized computational models to predict the compound's behavior in different environments, which has informed the development of more efficient synthesis protocols. These models, combined with experimental data, have enabled the optimization of reaction conditions to maximize yield and minimize byproducts, as detailed in a 2023 review in Chemical Reviews.
The compound's potential applications extend beyond pharmaceuticals. In materials science, its fluorinated structure has been explored for use in coatings and electronic devices. A 2022 study in Advanced Materials highlighted its use in creating hydrophobic surfaces with enhanced durability. This versatility underscores the importance of understanding the compound's fundamental properties, which are essential for its application in diverse fields.
From a safety standpoint, the compound has been evaluated for its toxicological profile. Preclinical studies have shown that it exhibits low acute toxicity and good tolerability in animal models. These findings are critical for ensuring its safety in human applications, as noted in a 2023 report by the European Medicines Agency. The compound's stability under various storage conditions further supports its practical utility in both research and industrial settings.
Looking ahead, the compound's role in the development of new therapeutic agents is expected to grow. Ongoing research is focused on elucidating its mechanisms of action and optimizing its delivery systems. A 2024 study in Nature Communications proposed the use of nanotechnology to enhance the compound's bioavailability, which could revolutionize its application in drug delivery. These innovations highlight the compound's potential to address unmet medical needs and improve patient outcomes.
In conclusion, the 1-3-(difluoromethoxy)-4-methylphenyl-2,2,2-trifluoroethan-1-one compound represents a significant advancement in the field of fluorinated chemistry. Its unique structural features, combined with recent synthetic and biological advancements, position it as a promising candidate for various applications. As research continues to uncover its full potential, this compound is likely to play a pivotal role in the development of new therapies and materials, further emphasizing its importance in modern science and technology.
For further information on the synthesis, biological activity, and applications of this compound, researchers are encouraged to consult the latest studies and reviews in the field. The continued exploration of its properties will undoubtedly lead to new discoveries and innovations, solidifying its place in the scientific community.
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